CUCURBITACIN Q1
Description
Structure
2D Structure
Properties
IUPAC Name |
[6-hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMTWXDWFWZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317300 | |
| Record name | Cucurbitacin Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-25-9 | |
| Record name | Cucurbitacin Q | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Regulation of Cucurbitacins
Precursor Metabolism and Initial Cyclization Events
The journey to synthesize cucurbitacins begins with a fundamental precursor molecule common to all triterpenoids, which undergoes a critical cyclization reaction to form the characteristic cucurbitane skeleton. benthamdirect.comfrontiersin.org
The biosynthesis of cucurbitacins is initiated with the cyclization of the linear triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). frontiersin.org This crucial step is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the case of cucurbitacin biosynthesis in the Cucurbitaceae family, the enzyme responsible is cucurbitadienol (B1255190) synthase. frontiersin.orgoup.com This enzyme facilitates a complex cascade of bond formations, converting the linear 2,3-oxidosqualene into the cyclic structure, cucurbitadienol. frontiersin.org This cyclization is the first committed and rate-limiting step in the pathway, establishing the foundational tetracyclic framework of the cucurbitacin molecule. frontiersin.org Cucurbitadienol is the common precursor from which the vast diversity of cucurbitacins is subsequently generated through a series of oxidative modifications. frontiersin.org
Key Enzymes in Cucurbitacin Biosynthesis
Following the initial cyclization, the cucurbitadienol backbone undergoes a series of modifications, primarily hydroxylation, oxidation, and acylation, which are catalyzed by specific enzyme families. These modifications are responsible for the wide structural diversity observed among different cucurbitacins. maxapress.comfrontiersin.org The genes for these enzymes are often found clustered together on the chromosome, allowing for coordinated expression and efficient biosynthesis. frontiersin.orgnih.gov
| Enzyme Class | Gene | Function |
| Oxidosqualene Cyclase | Bi | Catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol. maxapress.comfrontiersin.org |
| Cytochrome P450s | CYP450s | Responsible for the oxidation and hydroxylation of the cucurbitadienol backbone. maxapress.comfrontiersin.org |
| Acyltransferase | ACT | Catalyzes the transfer of acyl groups (e.g., acetyl group) to the cucurbitacin skeleton. maxapress.comfrontiersin.org |
Oxidosqualene cyclase (OSC), specifically cucurbitadienol synthase, is encoded by the Bi gene in cucurbits. maxapress.comfrontiersin.org This enzyme is considered the first key pathway-specific enzyme in the biosynthesis of these bitter compounds. frontiersin.org It directs the cyclization of 2,3-oxidosqualene to form cucurbitadienol, the central precursor for all cucurbitacins within the Cucurbitaceae family. frontiersin.org The expression of the Bi gene is a critical control point in the pathway. maxapress.comfrontiersin.org
After the formation of cucurbitadienol, a series of oxidative reactions occur, catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s). maxapress.comfrontiersin.org These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at various positions on the cucurbitadienol skeleton. maxapress.com This oxidative "decoration" is a major source of the structural diversity within the cucurbitacin family. nih.gov For instance, in the biosynthesis of cucurbitacin C in cucumber, at least eight different CYP450 genes are involved in the stepwise oxidation of the precursor. maxapress.com
The final step in the biosynthesis of many cucurbitacins involves acylation, which is catalyzed by acyltransferases (ACT). maxapress.comfrontiersin.org These enzymes transfer an acyl group, most commonly an acetyl group from acetyl-CoA, to one of the hydroxyl groups on the cucurbitacin backbone. maxapress.com This acylation step further increases the diversity of cucurbitacin compounds. nih.gov For example, the conversion of cucurbitacin F to other forms can involve acetylation. ontosight.ai The presence and specificity of these acyltransferases contribute to the final profile of cucurbitacins produced by a particular plant species. maxapress.com
Genetic Regulation of Biosynthesis
The production of cucurbitacins is tightly controlled at the genetic level, involving specific transcription factors that regulate the expression of the biosynthetic genes. maxapress.comfrontiersin.org This regulation allows the plant to control the location and timing of bitterness, for instance, by confining it to vegetative tissues to deter herbivores while keeping the fruit palatable. maxapress.com
The key regulators of cucurbitacin biosynthesis are basic helix-loop-helix (bHLH) transcription factors. frontiersin.orgnih.gov In cucumber, a master regulator known as Bt (Bitter fruit) has been identified. The Bt transcription factor directly activates the expression of the Bi gene, thereby initiating the entire biosynthetic pathway in the fruit. maxapress.comfrontiersin.org The expression of these regulatory genes can also be influenced by environmental cues. Studies have shown that abiotic stresses, such as drought and the application of abscisic acid (ABA), can up-regulate the expression of Bi, CYP450s, and ACT genes, leading to an increased accumulation of cucurbitacins. frontiersin.org This suggests that cucurbitacin production is an integral part of the plant's defense response to environmental challenges. frontiersin.orgresearchgate.net
Identification of Cucurbitacin Biosynthesis Genes
The journey from precursor to final compound is orchestrated by a suite of specialized enzymes. The foundational steps of cucurbitacin biosynthesis begin with the mevalonate (B85504) (MVA) pathway, which produces the basic building blocks of all triterpenoids. maxapress.com Acetyl-CoA is converted through several enzymatic steps to 2,3-oxidosqualene. maxapress.com
The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the core cucurbitane skeleton, cucurbitadienol. frontiersin.orgnih.gov This crucial reaction is catalyzed by a specific type of oxidosqualene cyclase (OSC) encoded by the Bi (Bitter) gene. mdpi.comjst.go.jp Following the formation of cucurbitadienol, a series of modifications, primarily oxidations and acetylations, are carried out by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). frontiersin.orgmaxapress.combiorxiv.org These enzymes are responsible for the vast structural diversity observed among different cucurbitacins. biorxiv.org For instance, the biosynthesis of cucurbitacin C in cucumber involves one OSC gene (CsBi), eight CYP450 genes, and one acyltransferase (ACT) gene. maxapress.commaxapress.com Similarly, cucurbitacin B synthesis in melon involves an OSC gene (CmBi), six CYP450 genes, and one ACT gene. maxapress.com While the specific CYP450s and ACTs for every cucurbitacin variant, including the C-16 hydroxylated Cucurbitacin Q1, are not all individually characterized, it is understood that they arise from the activity of these enzyme families. oup.com
Table 1: Key Genes in Cucurbitacin Biosynthesis
| Gene Family | Gene Name (Example) | Function | Reference |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | Bi (e.g., CsBi, CmBi) | Catalyzes the formation of cucurbitadienol from 2,3-oxidosqualene, the first committed step. | mdpi.comjst.go.jp |
| Cytochrome P450 (CYP450) | CsCYP88L2, CsCYP81Q58 | Perform various oxidative modifications (e.g., hydroxylation, carbonylation) on the cucurbitadienol skeleton. | maxapress.combiorxiv.org |
| Acyltransferase (ACT) | CsACT, CmACT | Catalyzes the acetylation of the cucurbitane skeleton, adding to structural diversity. | frontiersin.orgnih.gov |
Regulatory Gene Clusters and Microsynteny
The genes responsible for cucurbitacin biosynthesis are not randomly scattered throughout the plant genome. Instead, they are often organized into functional gene clusters. frontiersin.orgresearchgate.net In cucumber, melon, and watermelon, the genes for cucurbitacin C, B, and E biosynthesis, respectively, are found in conserved syntenic loci. nih.gov This clustering includes the core Bi gene along with several CYP450 and ACT genes, facilitating the coordinated expression of the entire pathway. nih.govfrontiersin.org
Genomic analyses have revealed a conserved microsynteny—the conservation of gene order on a small scale—of these crucial biosynthetic genes within the Cucurbitaceae family. mdpi.comgrafiati.com This arrangement is believed to be evolutionarily advantageous, ensuring that all necessary components for producing a specific cucurbitacin are inherited together. researchgate.net However, the structure of these clusters can vary; in the family Begoniaceae, which also produces cucurbitacins, the Bi gene clusters are more interspersed, suggesting genomic rearrangements have occurred during their evolution. mdpi.comgrafiati.com The discovery of a Bi gene cluster in Aquilaria sinensis suggests an ancient origin for these clusters. mdpi.comresearchgate.net
Transcriptional Control Mechanisms (e.g., Bl, Bt transcription factors)
The expression of cucurbitacin biosynthesis genes is tightly controlled by specific transcription factors, which act as molecular switches. maxapress.com In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit), are the master regulators. researchgate.netnih.govoup.com Bl controls the bitterness in leaves, while Bt governs bitterness in the fruit. maxapress.com These transcription factors directly activate the promoters of the biosynthetic genes, including Bi and the associated CYP450s and ACTs, thereby initiating the production of cucurbitacin C. nih.govmaxapress.com
Homologous transcription factors have been identified in other cucurbits, such as CmBt and CmBr in melon (regulating fruit and root bitterness, respectively) and ClBt and ClBr in watermelon. nih.govmaxapress.com The domestication of non-bitter varieties of these crops often involved mutations in the Bt gene or its promoter, effectively switching off fruit bitterness. nih.gov Interestingly, a novel bHLH gene cluster, paralogous to the Bt cluster, has been identified, with one gene, Brp, potentially involved in regulating cucurbitacin biosynthesis in the roots. nih.gov
Environmental Influences on Cucurbitacin Biosynthesis
Cucurbitacin production is not static; it is a dynamic process influenced by the plant's interaction with its environment. These compounds are a key part of the plant's defense system, and their synthesis is often ramped up in response to various stresses. researchgate.net
Abiotic Stress Activation of Biosynthesis Genes
A range of abiotic stressors can trigger an increase in cucurbitacin levels by upregulating the expression of biosynthesis genes. nih.gov Environmental factors such as drought, cold temperatures, and even physical damage can lead to a significant accumulation of these bitter compounds. mdpi.comdeepgreenpermaculture.com
Studies have shown that drought stress and treatment with abscisic acid (ABA), a key plant stress hormone, lead to the upregulation of Bi, CYP450, and ACT genes in cucumber and Luffa. frontiersin.orgmdpi.comnih.gov In cucumber, lower growing temperatures (e.g., 18°C day/12°C night) resulted in bitter fruits, whereas higher temperatures did not. mdpi.comnih.gov This response is mediated by stress-responsive elements in the promoters of biosynthesis genes. For example, the Bi promoter in Luffa contains ABA-responsive elements (ABREs), which are targeted by transcription factors like AREB1 to activate gene expression under drought conditions. frontiersin.org This direct link between environmental stress and gene activation highlights the role of cucurbitacins as a defense mechanism against unfavorable conditions. mdpi.com
Evolutionary Aspects of Cucurbitacin Biosynthesis
The story of cucurbitacin biosynthesis is also a fascinating tale of evolution, demonstrating how plants can independently develop similar chemical defenses to adapt to their environments.
Convergent Evolution of Biosynthetic Routes
Cucurbitacins are found not only in the Cucurbitaceae family but also in a few other distant plant families, such as Brassicaceae. oup.com This scattered distribution is a classic example of convergent evolution, where the same trait evolves independently in unrelated lineages. oup.comdntb.gov.ua
Genetic and biochemical studies have confirmed that the biosynthetic pathways to cucurbitacins in Cucurbitaceae and other families, like in Iberis amara (Brassicaceae), have different evolutionary origins. oup.com Although both pathways start with the same precursor, 2,3-oxidosqualene, and produce the same core molecule, cucurbitadienol, the enzymes involved, particularly the cytochrome P450s, are from different families and have been recruited independently. oup.com This indicates that the ability to produce these bitter, defensive compounds has been "invented" multiple times in the plant kingdom, underscoring their adaptive importance. oup.comdntb.gov.ua The loss of bitterness in cultivated cucurbits is also a result of convergent evolution, where selection during domestication repeatedly targeted the regulatory Bt genes. nih.govresearchgate.net
In Vitro Biosynthesis Approaches
The production of complex secondary metabolites like cucurbitacins through in vitro methods presents a promising alternative to extraction from natural plant sources, which can be limited by low yields and environmental variability. Research into the in vitro biosynthesis of cucurbitacins, including the pathway leading to this compound (also known as 25-O-Acetylcucurbitacin F), has explored several biotechnological platforms. ontosight.ai These approaches primarily involve plant tissue culture systems and the heterologous expression of biosynthetic genes in microbial hosts. While the complete de novo synthesis of this compound in an in vitro system has not been fully elucidated, significant progress has been made in producing its precursors and performing key enzymatic modifications.
Plant Tissue and Cell Culture Systems
One of the primary strategies for producing cucurbitacins in vitro is through the use of undifferentiated plant cells (callus) or organized tissues like hairy roots. These cultures can be grown under controlled sterile conditions, and the production of target metabolites can be enhanced by manipulating the composition of the growth medium, particularly with plant growth regulators.
Studies on various species within the Cucurbitaceae family have demonstrated the feasibility of this approach for producing a range of cucurbitacins. For instance, callus cultures of Ecballium elaterium and Trichosanthes cucumerina have been successfully used to produce cucurbitacins E and I. jmaterenvironsci.comresearchgate.net Researchers have found that the type and concentration of auxins and cytokinins in the culture medium are critical for both callus growth and the accumulation of these compounds. jmaterenvironsci.comresearchgate.netresearchgate.net In one study, a combination of 2,4-dichlorophenoxy acetic acid (2,4-D) and kinetin (B1673648) (kn) was found to be optimal for producing total cucurbitacins in leaf-derived callus of Trichosanthes cucumerina. researchgate.netresearchgate.net Similarly, axenically sprouted plantlets of Citrullus colocynthis have been shown to accumulate notable levels of cucurbitacins, suggesting that in vitro cultivation systems could be exploited for producing these metabolites. nih.gov
Table 1: Examples of In Vitro Cucurbitacin Production in Plant Cultures
| Plant Species | Culture Type | Key Media Supplements/Elicitors | Major Cucurbitacins Produced | Reference |
|---|---|---|---|---|
| Ecballium elaterium | Callus Culture | Naphthalene acetic acid (NAA), Benzylamino purine (B94841) (BAP) | Cucurbitacin E, Cucurbitacin I | jmaterenvironsci.com |
| Trichosanthes cucumerina | Callus Culture | 2,4-dichlorophenoxy acetic acid (2,4-D), Kinetin (kn) | Cucurbitacin E, Total Cucurbitacins | researchgate.netresearchgate.net |
| Cucurbita pepo | Hairy Root Culture | Overexpression of transcription factor CpCUCbH1 | Cucurbitacin B, Cucurbitacin E, Cucurbitacin I | frontiersin.org |
| Citrullus colocynthis | In Vitro Sprouted Plantlets | No hormones added | Cucurbitacin E 2-O-glucoside, Cucurbitacin E | nih.gov |
Heterologous Expression and Metabolic Engineering
A more advanced approach involves metabolic engineering, where the biosynthetic pathway genes from a plant are transferred into a host microorganism, such as baker's yeast (Saccharomyces cerevisiae), or transiently expressed in a plant like Nicotiana benthamiana. biorxiv.orgnih.gov This strategy allows for the high-level production of specific compounds and the elucidation of complex biosynthetic pathways.
The biosynthesis of all cucurbitacins begins with the cyclization of 2,3-oxidosqualene to form the core cucurbitane skeleton, cucurbitadienol, a reaction catalyzed by the enzyme oxidosqualene cyclase (OSC), also known as cucurbitadienol synthase. maxapress.comnih.gov Significant success has been achieved in engineering yeast to produce this key precursor. By overexpressing the genes of the mevalonate (MVA) pathway along with a cucurbitadienol synthase, researchers have constructed yeast strains capable of producing cucurbitadienol at high titers, reaching up to 296.37 mg/L. biorxiv.orgnih.gov This engineered yeast serves as a robust chassis for producing various cucurbitacins by subsequently introducing the specific modification enzymes.
To synthesize this compound (25-O-Acetylcucurbitacin F) from cucurbitadienol, a series of oxidative and acetylation steps are required, catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs), respectively. maxapress.comnih.gov
Oxidation: Multiple CYPs are responsible for hydroxylating the cucurbitadienol backbone at specific positions to create Cucurbitacin F. nih.gov While the exact sequence of CYPs for Cucurbitacin F is still under investigation, related pathways for Cucurbitacin B and C have been studied, identifying key CYP families like CYP88L and CYP81Q. frontiersin.orgnih.gov
Acetylation: The final step in the formation of this compound is the acetylation of the C-25 hydroxyl group of Cucurbitacin F. This reaction is catalyzed by an acyltransferase (ACT). In vitro enzymatic assays have confirmed the ability of specific ACTs to catalyze the acetylation of various cucurbitacins. researchgate.net For example, research on watermelon enzymes demonstrated the in vitro acetylation of Cucurbitacin B and Cucurbitacin I. researchgate.net This confirms the principle of using isolated enzymes for specific modification steps.
Furthermore, studies have demonstrated the in vitro modification of this compound itself. A mutant glycosyltransferase enzyme, GT-SM, has been used to successfully glycosylate Cucurbitacin F 25-acetate (this compound) in vitro to produce Cucurbitacin F 25-acetate 2-O-β-d-glucose. researchgate.netmdpi.com
Table 2: Key Enzymes in Cucurbitacin In Vitro Biosynthesis
| Enzyme Class | Specific Enzyme Example | Function | Host/System | Reference |
|---|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | HcOSC6 | Catalyzes 2,3-oxidosqualene to form cucurbitadienol | Engineered S. cerevisiae | biorxiv.orgnih.gov |
| Cytochrome P450 (CYP) | CsCYP88L2 | Performs C-19 hydroxylation on the cucurbitadienol backbone | Cucumis sativus (Cucumber) | frontiersin.org |
| Acyltransferase (ACT) | HcAT1 | Catalyzes the final acetylation step to produce Cucurbitacin IIa from its precursor | Hemsleya chinensis | biorxiv.org |
| Glycosyltransferase (UGT) | GT-SM (UGT74AC1 mutant) | Glycosylates the C2-OH of Cucurbitacin F 25-acetate (Q1) | In vitro enzymatic reaction | researchgate.netmdpi.com |
Isolation, Purification, and Analytical Characterization Methodologies for Cucurbitacins
Extraction Techniques from Biological Matrices
The initial step in isolating Cucurbitacin Q1 involves its extraction from the source material, often plants from the Cucurbitaceae family, such as Siraitia grosvenorii or Cucumis prophetarum. medchemexpress.com The choice of extraction technique is critical and is determined by factors such as the stability of the target compound and the chemical composition of the plant matrix.
Maceration is a straightforward and widely used technique for extracting cucurbitacins. mdpi.com This process involves soaking the plant material in a selected solvent for an extended period, allowing the soluble compounds to diffuse into the solvent. researchgate.net For instance, maceration of Cucurbita pepo leaves with 90% methanol (B129727) has been employed to extract cucurbitacins. researchgate.net While simple and suitable for thermolabile compounds, maceration can be time-consuming and may have lower extraction efficiency compared to other methods. researchgate.netnih.gov
Soxhlet extraction offers a more efficient alternative by providing a continuous extraction process. nih.gov This method utilizes a specialized apparatus where the plant material is repeatedly washed with fresh, condensed solvent. This technique reduces the extraction time and the volume of solvent required compared to maceration. nih.gov However, the sustained high temperature during Soxhlet extraction can potentially lead to the thermal degradation of sensitive compounds like some cucurbitacins. nih.gov
The selection of an appropriate solvent or solvent system is paramount for the efficient extraction of this compound. The polar nature of most cucurbitacins dictates the use of polar solvents. mdpi.comresearchgate.net
Methanol and ethanol (B145695) are among the most effective solvents for extracting these compounds. mdpi.com Often, a sequential extraction protocol using solvents of varying polarities is implemented to remove unwanted substances. A common strategy begins with a non-polar solvent, such as hexane, to eliminate waxes, lipids, and pigments. google.com This is followed by extraction with a moderately polar solvent like ethyl acetate (B1210297) or chloroform, which effectively dissolves the cucurbitacins. google.comfrontiersin.org
In a specific study involving the roots of Siraitia grosvenorii, an ethanol extract was initially prepared. nih.gov This crude extract was then partitioned using a biphasic solvent system of n-hexane-ethyl acetate-methanol-water (3:7:3:7, v/v/v/v) to effectively remove a significant amount of impurities, yielding a fraction enriched with cucurbitacins, including this compound. nih.gov
Table 1: Solvents Used in the Extraction of Cucurbitacins
| Solvent/System | Plant Source/Compound | Extraction Method | Purpose | Reference(s) |
|---|---|---|---|---|
| Methanol | Cucurbita pepo leaves | Maceration | Primary extraction of cucurbitacins | researchgate.net |
| Ethanol | Siraitia grosvenorii roots | Not specified | Primary extraction to create crude extract | nih.gov |
| n-Hexane | General plant matter | Sequential Extraction | Removal of non-polar impurities (waxes, lipids) | google.com |
| Ethyl Acetate | Corallocarpus epigaeus rhizome | Sequential Extraction | Extraction of cucurbitacins after defatting | frontiersin.org |
| Chloroform | General plant matter | Liquid-Liquid Extraction | Extraction of cucurbitacins from aqueous phase | google.comnih.gov |
| n-Hexane-Ethyl Acetate-Methanol-Water | Siraitia grosvenorii root extract | Liquid-Liquid Partitioning | Purification of crude extract | nih.gov |
Chromatographic Separation Strategies
Following extraction, the resulting crude or enriched fraction contains a mixture of cucurbitacins and other phytochemicals. Chromatographic techniques are indispensable for separating and purifying individual compounds like this compound from this complex mixture.
Column chromatography is a fundamental and widely applied technique for the fractionation of cucurbitacin extracts. google.comfrontiersin.org This method separates compounds based on their differential adsorption to a stationary phase packed within a column.
Silica (B1680970) gel is the most commonly used stationary phase for the separation of cucurbitacins. frontiersin.orgnih.gov The extract is loaded onto the column and eluted with a solvent or a gradient of solvents of increasing polarity. For example, a mixture of chloroform, acetone, and methanol has been used to fractionally isolate Cucurbitacins B, D, and E. In the isolation of this compound from Siraitia grosvenorii, the ethanol extract was first passed through a series of columns, including HPD-100, MCI, and C18, to obtain a cucurbitacin-rich fraction before further purification. nih.gov Flash column chromatography, a modification that uses pressure to increase the solvent flow rate, is often preferred for its speed and efficiency. google.com
Table 2: Column Chromatography Conditions for Cucurbitacin Separation
| Stationary Phase | Mobile Phase (Eluent) | Technique | Target Compounds | Reference(s) |
|---|---|---|---|---|
| Silica Gel | Chloroform-Acetone-Methanol (90:5:5) | Flash Column Chromatography | Cucurbitacins B, D, E | |
| Silica Gel | Chloroform:Ethyl Acetate (80:20) to 100% Ethyl Acetate | Open Column Chromatography | Cucurbitacins D, E, I | nih.gov |
| HPD-100, MCI, C18 | Not specified | Column Chromatography | Cucurbitacin-rich fraction (incl. Q1) | nih.gov |
| Silica Gel | Dichloromethane-Acetone gradient | Open Column Chromatography | General cucurbitacins | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the final purification (preparative HPLC) and the analytical quantification of this compound and its analogues. jst.go.jparabjchem.org It offers high resolution, speed, and sensitivity.
Reversed-phase HPLC, typically using a C18 column, is the most common mode for cucurbitacin analysis. arabjchem.orgnih.gov Separation is achieved by eluting the sample with a mobile phase gradient, commonly consisting of acetonitrile (B52724) and water or methanol and water, often with a small percentage of formic acid to improve peak shape. nih.govupm.edu.my Detection is usually performed using a UV detector, as the α,β-unsaturated ketone moiety present in many cucurbitacins results in strong UV absorbance around 230 nm. nih.govresearchgate.net A study on various cucurbitacins used a C18 column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol for comprehensive profiling. nih.gov For the simultaneous determination of several cucurbitacins, a method was developed using a pentafluorophenyl column with an acetonitrile-water (90:10, v/v) mobile phase. nih.gov
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Cucurbitacin Analysis
| Column Type | Mobile Phase | Detection | Application | Reference(s) |
|---|---|---|---|---|
| C18 (Reversed-Phase) | Water:Acetonitrile gradient | UV (230 nm) | Analysis and quantification | arabjchem.org |
| C18 (Reversed-Phase) | Methanol-Water (55:45) | UV (254 nm) | Quantification of Cucurbitacin C | researchgate.net |
| Pentafluorophenyl | Acetonitrile-Water (90:10, v/v) | Mass Spectrometry (MS) | Simultaneous determination | nih.gov |
| C18 (Reversed-Phase) | 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol (gradient) | QTOF-MS/MS | Metabolite profiling | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of column chromatography separations and for the preliminary identification of cucurbitacins in extracts. nih.govnih.gov The separation is performed on a plate coated with a thin layer of adsorbent, typically silica gel. researchgate.net After applying the sample, the plate is developed in a chamber with a suitable mobile phase. A solvent system of ethyl acetate and benzene (B151609) (75:25) has been reported for separating cucurbitacins. researchgate.net The separated spots are visualized under UV light at 254 nm, where cucurbitacins appear as dark spots due to fluorescence quenching, or by spraying with a chemical reagent like vanillin-orthophosphate. researchgate.netcucurbit.info
Paper chromatography is another simple screening method mentioned in the literature for cucurbitacins. mdpi.com While it is cost-effective, it generally offers less precise separation compared to TLC and HPLC and is mainly used for preliminary screening. mdpi.com
Spectroscopic and Spectrometric Characterization Methods
The definitive identification and structural elucidation of this compound, like other complex natural products, rely on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's mass, connectivity, and the nature of its functional groups, which are essential for its unambiguous characterization following isolation and purification.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula. nih.gov
The molecular formula for this compound is established as C₃₂H₄₈O₈, corresponding to a molecular weight of approximately 560.7 g/mol . nih.gov Techniques such as electrospray ionization (ESI) are commonly employed. In analytical studies of related cucurbitacins, detection has been performed using quadrupole time-of-flight (Q-TOF) or triple quadrupole (Q Trap) mass spectrometers, often in negative ionization mode. tu-dresden.deresearchgate.net For instance, in the analysis of similar compounds, Q1 scans in negative ionization mode have been utilized. tu-dresden.denih.gov
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural insights. The fragmentation patterns of cucurbitacins are characteristic and can be used for identification. mdpi.com The analysis of these fragments helps to confirm the core cucurbitane skeleton and the nature of the side chains. mdpi.com Methodologies combining high-performance liquid chromatography with mass spectrometry (HPLC-MS) are powerful for separating and identifying cucurbitacins from complex plant extracts. mdpi.comwiley.com
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₄₈O₈ | nih.gov |
| Molecular Weight (Computed) | 560.7 g/mol | nih.gov |
| Exact Mass (Computed) | 560.33491849 Da | nih.gov |
| Common Ionization Technique | Electrospray Ionization (ESI) | mdpi.com |
| Typical Analysis Mode | Negative Ionization | tu-dresden.deresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments are necessary to assign all proton and carbon signals and to establish the connectivity of the molecule.
The structures of this compound and related compounds have been identified by ¹H-NMR and ¹³C-NMR spectroscopy, with assignments confirmed by comparison with published literature data. The ¹H NMR spectrum of cucurbitacins typically shows characteristic signals for multiple methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. frontiersin.org
The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. For the cucurbitane skeleton, characteristic signals include those for carbonyl carbons (ketones), sp²-hybridized carbons of double bonds, and sp³-hybridized carbons, including several oxymethine carbons. frontiersin.orgarabjchem.org For example, in the closely related Cucurbitacin B, carbonyl carbons appear at chemical shifts (δ) of δC 213.3, 212.1, and 202.3 ppm, while characteristic sp² carbon signals are observed at δC 140.1 and 120.3 ppm. arabjchem.org The structural identification of this compound is confirmed through detailed analysis of such NMR data. acs.org
Table 2: Characteristic ¹³C NMR Signals Expected for this compound Functional Groups (Based on Cucurbitacin Analogs)
| Functional Group | Expected Chemical Shift Range (δ, ppm) | Reference |
|---|---|---|
| Ketone Carbonyl (C=O) | 200 - 215 | frontiersin.orgarabjchem.org |
| Ester Carbonyl (C=O) | ~170 | frontiersin.org |
| Olefinic Carbons (C=C) | 120 - 152 | arabjchem.org |
| Oxymethine Carbons (C-O) | 70 - 80 | arabjchem.org |
| Methyl Carbons (CH₃) | 18 - 30 | arabjchem.org |
Ultraviolet-Visible (UV) and Fourier-Transform Infrared (FTIR) Spectroscopy
UV-Visible and FTIR spectroscopy provide valuable information about the functional groups present in this compound and are often used as complementary techniques in the characterization process. innovareacademics.inresearchgate.net
The UV-Vis spectrum is used to identify chromophores within the molecule. nih.gov Cucurbitacins, which typically contain an α,β-unsaturated ketone system, exhibit characteristic absorption bands in the UV region. mdpi.comaryavaidyanjournal.org For example, a UV absorption maximum around 229 nm has been reported for related cucurbitacin compounds, which is indicative of this conjugated system. mdpi.com
FTIR spectroscopy is used to identify the specific functional groups based on their vibrational frequencies. nih.govplantarchives.org The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. These include a strong absorption for the hydroxyl (O-H) stretching vibrations, sharp peaks for the carbonyl (C=O) stretching of both the ketone and ester groups, and bands corresponding to C-O and C-H bonds. researchgate.netresearchgate.net
Table 3: Expected Spectroscopic Features for this compound
| Spectroscopy Type | Feature | Expected Region/Value | Reference |
|---|---|---|---|
| UV-Vis | Absorption Maximum (λmax) | ~229 nm (Indicative of α,β-unsaturated ketone) | mdpi.com |
| FTIR | O-H Stretch (hydroxyl groups) | ~3400 cm⁻¹ (broad) | aryavaidyanjournal.orgresearchgate.net |
| C-H Stretch (alkyl groups) | ~2900-3000 cm⁻¹ | researchgate.net | |
| C=O Stretch (ketone/ester) | ~1700-1730 cm⁻¹ (sharp) | researchgate.net | |
| C-O Stretch | ~1000-1300 cm⁻¹ | researchgate.net |
Structure Activity Relationship Sar Studies of Cucurbitacin Q1 and Analogues
Impact of Functional Group Modifications on Biological Activities
The presence and nature of functional groups on the cucurbitacin skeleton are critical determinants of their biological activity. Studies comparing various cucurbitacin analogues have revealed that subtle changes, such as the conversion of a carbonyl group to a hydroxyl group or the addition of a hydroxyl group at a specific position, can dramatically alter their inhibitory effects on key signaling pathways. nih.gov
Role of C3 Carbonyl and C11 Hydroxyl Groups on JAK2 and STAT3 Activity
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the JAK2/STAT3 axis, is a crucial regulator of cell proliferation, differentiation, and survival. spandidos-publications.com Its constitutive activation is a hallmark of many cancers, making it a key target for anticancer drug development. nih.gov
Structure-activity relationship studies on a series of cucurbitacin analogues have elucidated the specific roles of the C3 carbonyl and C11 hydroxyl groups in modulating the activity of JAK2 and STAT3. nih.gov Cucurbitacin Q distinguishes itself by selectively inhibiting the activation of STAT3 without affecting JAK2. nih.gov This is in contrast to other cucurbitacins like B, E, and I, which inhibit both JAK2 and STAT3, and Cucurbitacin A, which selectively inhibits JAK2. nih.gov
Research has demonstrated that the carbonyl group at the C3 position is essential for the anti-JAK2 activity of cucurbitacins. nih.gov Conversion of this C3 carbonyl to a hydroxyl group results in a loss of this inhibitory effect. nih.gov Conversely, the presence or absence of a hydroxyl group at the C11 position dictates the anti-STAT3 activity. The addition of a hydroxyl group at C11 leads to a loss of anti-STAT3 activity. nih.gov This is exemplified by Cucurbitacin Q, which lacks a C11 hydroxyl group and effectively inhibits STAT3. nih.gov
These findings highlight the precise structural requirements for the differential inhibition of JAK2 and STAT3 by cucurbitacins. The selective inhibition of STAT3 by Cucurbitacin Q suggests it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to dual JAK2/STAT3 inhibitors. nih.gov
Table 1: Impact of Functional Group Modifications on JAK2 and STAT3 Inhibition
| Compound | C3 Functional Group | C11 Functional Group | JAK2 Inhibition | STAT3 Inhibition |
| Cucurbitacin A | Carbonyl | Hydroxyl | Yes | No |
| Cucurbitacin B | Carbonyl | Carbonyl | Yes | Yes |
| Cucurbitacin E | Carbonyl | Carbonyl | Yes | Yes |
| Cucurbitacin I | Carbonyl | Carbonyl | Yes | Yes |
| Cucurbitacin Q | Carbonyl | Methylene (No Hydroxyl) | No | Yes |
| Cucurbitacin Q analogue | Hydroxyl | Methylene (No Hydroxyl) | No | Not specified |
Data sourced from SAR studies on cucurbitacin analogues. nih.gov
Analogues, Derivatives, and Chemical Modification Research
Diversity of Cucurbitacin Derivatives
The cucurbitacins are a diverse group of compounds, with their basic structure being the cucurbitane skeleton, a specific type of triterpene hydrocarbon. nih.govmdpi.com The diversity within this family arises from variations in functional groups on the main rings and, most notably, from different side chain derivatives. wjahr.comnih.gov These structural differences are responsible for their wide range of pharmacological actions. nih.gov
Cucurbitacins are generally classified alphabetically, from A to T, based on their distinct structural features. nih.govsemanticscholar.org These differences often involve the degree of unsaturation and the presence of various hydroxyl, keto, and acetoxy groups. nih.gov For instance, the primary distinctions between cucurbitacins B, D, E, and I lie in the presence of a double bond between carbons C-1 and C-2 and the nature of the group (hydroxyl or acetyl) at C-25. mdpi.com Cucurbitacin Q1 itself is identified as Cucurbitacin F 25-acetate, highlighting how acetylation contributes to the diversity of these compounds. wjahr.com
The natural diversity of cucurbitacins is vast, with over 200 derivatives identified. nih.gov They are found in numerous plant families, most prominently in the Cucurbitaceae (including cucumbers, melons, and gourds), but also in the Scrophulariaceae, Cruciferae, and others. nih.gov Some cucurbitacins exist naturally as glycosides, where a sugar molecule is attached, typically at the C-2 position. nih.govsemanticscholar.org This natural diversity provides a rich library of compounds for pharmacological investigation and a foundation for further chemical modification. nih.gov
Synthesis and Isolation of Novel this compound Derivatives
The generation of novel cucurbitacin derivatives primarily relies on the chemical modification of compounds isolated from natural sources, as total synthesis is complex and not commonly reported. mdpi.comnih.gov The isolation process from plant material, such as the fruits and roots of cucurbits, is the initial step. wjahr.com
Isolation: A general scheme for isolating cucurbitacins involves extraction from plant material using organic solvents like methanol (B129727) or ethanol (B145695). wjahr.comresearchgate.net This is followed by purification steps to separate the individual compounds. researchgate.net Chromatographic techniques are crucial for this process. researchgate.net
Flash Column Chromatography: This technique, using silica (B1680970) gel with a gradient elution of solvents (e.g., hexane/EtOAc and then EtOAc/MeOH), is often used for the initial separation of compounds from the crude extract. researchgate.net
Thin-Layer Chromatography (TLC): TLC is also utilized for the purification of cucurbitacins from plant extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC methods, often with a gradient elution of acetonitrile (B52724) in water, are employed for the final analysis and purification of specific cucurbitacins. researchgate.net
Synthesis of Derivatives: Once isolated, cucurbitacins can be chemically modified to create novel derivatives. A common strategy is the selective acylation or esterification of hydroxyl groups present on the molecule. nih.gov For example, research on Cucurbitacin B, which has hydroxyl groups at the C-2 and C-16 positions, has shown that the C-2 hydroxyl is more reactive. nih.gov To create derivatives with modifications at other positions, specific synthetic strategies are required. One patented method describes the synthesis of a Cucurbitacin E derivative by dissolving the parent compound in methanol and proceeding with a chemical reaction. google.com Another example involves reacting Cucurbitacin B with propionyl chloride in the presence of pyridine (B92270) to produce an ester derivative. google.com These semi-synthetic approaches allow for the creation of new compounds that can be tested for improved or altered biological activities. mdpi.com
Evaluation of Modified Compounds for Enhanced Efficacy or Modified Activity
A primary goal of creating cucurbitacin derivatives is to find new compounds with enhanced efficacy, greater selectivity against target cells, or reduced toxicity. mdpi.comnih.gov Studies systematically evaluate how structural modifications impact biological activity, often focusing on anticancer properties.
For instance, a study comparing various cucurbitacin derivatives found that their activity was not solely dependent on the basic cucurbitacin skeleton, as only 15 out of 28 tested derivatives showed significant antifeedant activity against specific insects. nih.gov This research highlighted that chemical modifications to Ring A and the side chain could alter the compound's biological effect, sometimes producing opposite responses in different species. nih.gov
In the context of anticancer research, structural modifications have yielded promising results. In a study on Siraitia grosvenorii roots, this compound and Cucurbitacin E showed potent cytotoxicity. rsc.org The study suggested that the α,β-unsaturated ketone in the side chain of Cucurbitacin E might significantly enhance its cell-killing ability. rsc.org Further structure-activity relationship (SAR) studies propose several strategies for enhancing cytotoxicity:
Hydroxylation and acetylation at C-16 may increase efficacy. rsc.org
Introducing an acetylamine group at C-24, various groups at C-25, or a double bond at C23/C24 could also increase cytotoxicity. rsc.org
Conversely, glycosylation at the C-2 hydroxyl group has been shown to reduce the cytotoxicity of some derivatives. semanticscholar.orgrsc.org
One study synthesized a series of Cucurbitacin B derivatives and tested them against hepatocellular carcinoma (HCC) cells. nih.gov A derivative labeled 10b showed potent activity against the HepG-2 cancer cell line with an IC₅₀ value of 0.63 μM and had a therapeutic index 14.7 times better than the parent Cucurbitacin B, indicating improved safety and selectivity. nih.gov
| Compound | Target Cell Line | Activity (IC₅₀) | Source |
| Cucurbitacin E | Multiple Cancer Lines | 1.44 to 3.24 μM | rsc.org |
| Cucurbitacin B Derivative 10b | HepG-2 (Hepatocellular Carcinoma) | 0.63 μM | nih.gov |
| Cucurbitacin I (JSI-124) | A549 (Lung Adenocarcinoma) | 500 nM |
This table presents a selection of cytotoxicity data for different cucurbitacin derivatives, illustrating the potency that can be achieved through modification.
Synergistic Effects with Other Bioactive Compounds
The combination of cucurbitacins with other therapeutic agents is an emerging area of research aimed at improving treatment outcomes, particularly in cancer therapy. semanticscholar.orgmdpi.com This approach, known as combination chemotherapy, can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov
Several studies have demonstrated the potential of cucurbitacins to work synergistically with established chemotherapeutic drugs:
Cucurbitacin E: Has been found to increase the activity of anti-cancer drugs in certain cancers. wikipedia.org It can enhance the chemosensitivity of cancer cells, leading to more effective cell death. wikipedia.org One study showed that combining Cucurbitacin E with doxorubicin (B1662922) successfully induced apoptosis and autophagy in cancer cells. mdpi.com
Cucurbitacin D: A combination of Cucurbitacin D and docetaxel (B913) was effective at inhibiting the growth of prostate cancer stem cells, suggesting a novel therapeutic strategy for advanced prostate cancer. mdpi.com
Cucurbitacin B: Showed synergistic effects when combined with sorafenib, markedly suppressing the viability of CD133+ HepG2 liver cancer cells. mdpi.com Another study found that combining Cucurbitacin B with higenamine (B191414) significantly increased cytotoxic effects on breast cancer cell lines. mdpi.com
General Cucurbitacins: Have been found to have synergistic effects with irinotecan (B1672180) in colon cancer cell lines by activating the JAK2/STAT3 pathway. mdpi.com
A study focusing on non-small cell lung cancer (NSCLC) investigated the combination of Cucurbitacin E and Myricetin, another natural compound from Citrullus colocynthis. nih.gov The combination, at specific concentrations, exhibited a synergistic effect, inhibiting cancer cell proliferation, inducing apoptosis, and halting the cell cycle. nih.gov This suggests that combining cucurbitacins with other natural bioactive compounds can be a promising therapeutic strategy. nih.gov
Future Research Directions and Translational Potential in Basic Science
Further Elucidation of Undiscovered Molecular Targets and Pathways
Research into Cucurbitacin Q1 and other cucurbitacins has identified several molecular targets and signaling pathways. A key finding regarding this compound is its selective inhibition of STAT3 activation without inhibiting JAK2, Src, Akt, Erk, or JNK activation. nih.gov This suggests a specific interaction with the STAT3 pathway, which is known to be constitutively activated in various cancers and contributes to oncogenesis. nih.gov
While STAT3 is a recognized target, the full spectrum of molecular interactions for this compound remains to be elucidated. Future research directions include identifying other potential protein or molecular targets that this compound may interact with directly or indirectly. This could involve proteomic studies, affinity chromatography, and other biochemical techniques to pull down and identify proteins that bind to this compound.
Furthermore, investigating downstream effects beyond STAT3 inhibition is crucial. Cucurbitacins, in general, have been shown to influence various pathways including MAPK, PARP cleavage, caspase-3 activation, and levels of STAT3 targets like Mcl-1, Bcl-2, Bcl-xL, and cyclin D3, all implicated in apoptosis and cell cycle control. nih.gov Cucurbitacin I, another cucurbitacin, has been reported to affect the PI3K/AKT/p70S6K and PAK1/PAK4 pathways. spandidos-publications.com Understanding if this compound also modulates these or other unique pathways will provide a more complete picture of its cellular effects.
Structure-activity relationship (SAR) studies have provided initial insights into how structural features of cucurbitacins relate to their activity against targets like JAK2 and STAT3. For instance, conversion of the C3 carbonyl to a hydroxyl group in cucurbitacins can lead to a loss of anti-JAK2 activity, while a hydroxyl group at C11 might result in a loss of anti-STAT3 activity. nih.gov Further detailed SAR studies specifically with this compound and its derivatives are needed to understand which parts of the molecule are critical for its selective STAT3 inhibition and to potentially design analogs with enhanced specificity or novel activities.
Future research should also explore the potential for synergistic effects when this compound is used in combination with agents targeting other pathways. Cucurbitacins may enhance the responsiveness of cancer cells to chemotherapy, suggesting potential for combination studies in basic research models. als-journal.com
Advanced Methodologies for Investigating Cellular and Molecular Interactions
Advanced methodologies are essential to fully understand how this compound interacts at the cellular and molecular levels. Techniques such as high-resolution microscopy can provide detailed insights into morphological changes induced by this compound, such as those observed with other cucurbitacins which can cause rapid and dramatic alterations in cell morphology and cytoskeletal organization. nih.gov
Investigating protein-protein interactions influenced by this compound can be achieved through techniques like co-immunoprecipitation and mass spectrometry. This would help in mapping the protein networks affected by this compound treatment.
Furthermore, the use of gene editing technologies like CRISPR-Cas9 can help in validating potential molecular targets by creating knockout or knockdown cell lines to observe the effect on this compound activity. Similarly, reporter assays can be developed to monitor the activation or inhibition of specific signaling pathways in real-time upon exposure to this compound.
High-throughput screening (HTS) methodologies, similar to those used to identify cucurbitacins B and D as sensitizers to TRAIL-mediated apoptosis, can be employed to discover novel activities or synergistic effects of this compound in various cellular contexts. nih.gov
Computational approaches, such as molecular docking and dynamics simulations, can provide theoretical insights into the binding modes of this compound with its identified or predicted molecular targets, aiding in the rational design of analogs. In silico studies have already been used to screen cucurbitacin compounds against targets like BCL-2, identifying potential inhibitors. als-journal.com
Development of New In Vitro and In Vivo Research Models
The development and utilization of appropriate in vitro and in vivo models are critical for advancing research on this compound. While studies have used various cancer cell lines (e.g., human leukemia (HL60), human colon cancer (HCT-8), human breast cancer (MCF-7), murine melanoma (B-16), A549, MDA-MB-435) and in vivo models (e.g., Sarcoma 180 tumor model in mice, nude mouse tumor xenograft models) to study cucurbitacins, models specifically tailored to investigate the selective STAT3 inhibition by this compound are valuable. nih.govtandfonline.comtandfonline.com
Future research could involve developing cell lines with inducible STAT3 activation to precisely study the effects of this compound on this pathway. Patient-derived xenograft (PDX) models that exhibit constitutive STAT3 activation could also serve as more clinically relevant in vivo models for evaluating the efficacy and mechanisms of this compound.
Organoid models, which better recapitulate the complexity of human tissues and tumors compared to traditional 2D cell cultures, offer another avenue for in vitro research. These models can provide a more accurate assessment of this compound's effects in a more physiologically relevant environment.
Genetically engineered mouse models with specific pathway alterations, such as constitutive STAT3 activation in certain tissues, could be utilized to study the impact of this compound in a systemic context and to investigate potential effects on different organ systems.
Furthermore, exploring the effects of this compound in non-cancerous cell and animal models is important for understanding its basic biological activities beyond disease contexts and for assessing potential off-target effects.
Strategic Development of Cucurbitacin-Based Research Tools and Agents
Given its selective activity against STAT3, this compound holds potential for development as a valuable research tool to study the role of STAT3 in various biological processes. Developing stable and well-characterized formulations of this compound for in vitro and in vivo use is a necessary step.
Creating fluorescently labeled or tagged versions of this compound could enable researchers to track its cellular uptake, distribution, and localization, providing insights into its mechanism of action.
The development of immobilized this compound on solid supports could facilitate affinity purification of its binding partners, aiding in the identification of novel targets.
Based on the SAR studies and further molecular insights, the strategic development of this compound analogs with modified properties could yield more potent, selective, or stable research agents. These analogs could be designed to target specific aspects of STAT3 signaling or to explore interactions with other potential pathways.
Furthermore, this compound and its derivatives could serve as lead compounds for the development of novel probes to study cellular pathways. Their unique structural features and biological activities make them interesting candidates for chemical modification to create tools for chemical biology research.
The potential of this compound as a research agent extends to its use in combination studies with other pathway inhibitors to dissect complex signaling networks.
Q & A
Basic Research Questions
Q. What are the validated chromatographic techniques for isolating and purifying Cucurbitacin Q1 from natural sources?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile) is widely used for purification. Thin-Layer Chromatography (TLC) can preliminarily verify compound identity via Rf values and UV visualization. Ensure reproducibility by documenting solvent ratios, column temperatures, and flow rates .
Q. Which in vitro assays are most reliable for assessing this compound’s cytotoxic activity?
- Methodological Answer: Common assays include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis, and colony formation assays for long-term proliferation effects. Use cell lines with validated sensitivity (e.g., HepG2 for liver cancer). Normalize results to positive controls (e.g., doxorubicin) and report IC50 values with 95% confidence intervals. Include triplicate technical replicates and at least three biological repeats to ensure statistical robustness .
Q. How can researchers confirm the structural identity of synthesized or isolated this compound?
- Methodological Answer: Combine spectroscopic techniques: Nuclear Magnetic Resonance (NMR) for proton/carbon environments (e.g., ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional groups (e.g., hydroxyl, ketone). Compare data with published spectra in databases like PubChem or peer-reviewed studies. For novel derivatives, X-ray crystallography may resolve structural ambiguities .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported cytotoxic concentrations of this compound across studies?
- Methodological Answer: Conduct a systematic review to identify variables affecting potency, such as cell line genetic backgrounds, assay incubation times (24h vs. 48h), or serum concentrations in culture media. Use meta-analysis to calculate pooled effect sizes while accounting for heterogeneity (I² statistic). Validate findings through dose-response curves under standardized conditions across multiple labs .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other chemotherapeutic agents?
- Methodological Answer: Apply the Chou-Talalay method to calculate Combination Index (CI) values using software like CompuSyn. Test fixed-ratio combinations (e.g., 1:1, 1:2) and use isobolograms to distinguish additive, synergistic, or antagonistic effects. Include controls for single-agent cytotoxicity and solvent effects. Preclinical in vivo models (e.g., xenografts) should use pharmacokinetic data to justify dosing schedules .
Q. What methodologies optimize the synthetic yield of this compound derivatives while maintaining bioactivity?
- Methodological Answer: Employ Design of Experiments (DoE) principles, such as response surface methodology, to test variables like reaction temperature, catalyst concentration, and solvent polarity. Characterize intermediates via LC-MS to identify yield-limiting steps. Prioritize derivatives with >80% purity (HPLC) for bioactivity screening. Use molecular docking to predict target binding (e.g., STAT3 or β-catenin) before in vitro validation .
Q. How can batch-to-batch variability in this compound isolation impact experimental reproducibility, and what mitigates this?
- Methodological Answer: Variability often arises from seasonal differences in plant material or extraction efficiency. Implement Standard Operating Procedures (SOPs) for sourcing plant specimens (e.g., same geographic region, harvest time). Use Quality Control (QC) metrics, such as HPLC peak area thresholds, to reject subpar batches. For synthetic batches, monitor reaction completion via TLC or MS and archive synthetic protocols with detailed spectral data .
Q. What are the best practices for analyzing this compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer: Use LC-MS/MS to quantify plasma/tissue concentrations over time. Calculate parameters like Cmax, Tmax, AUC, and half-life using non-compartmental analysis (e.g., Phoenix WinNonlin). Include metabolite profiling to identify active or toxic derivatives. For tissue distribution studies, homogenize organs in PBS with protease inhibitors and validate extraction recovery rates .
Methodological Frameworks
- PICOT Framework : For in vivo studies, structure questions around Population (e.g., tumor-bearing mice), Intervention (this compound dosage), Comparison (vehicle control), Outcome (tumor volume reduction), and Time (e.g., 28-day treatment) .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanisms), Novel (understudied targets), Ethical (animal welfare compliance), and Relevant (translational potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
